molecular formula C14H19Cl2NO B1438150 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine CAS No. 946680-42-8

3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine

Cat. No.: B1438150
CAS No.: 946680-42-8
M. Wt: 288.2 g/mol
InChI Key: ZPCNFAPYQMLHOQ-UHFFFAOYSA-N
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Description

The compound 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine (CAS: 1220016-59-0) is a piperidine derivative featuring a phenoxy-methyl substituent with 2,4-dichloro and 3,5-dimethyl groups. Its molecular formula is C₁₃H₁₆Cl₂N₂O·HCl, with a molecular weight of 338.7 . This compound is primarily investigated for pharmaceutical applications, particularly in receptor-targeted therapies due to its structural resemblance to bioactive piperidine derivatives like paroxetine (an SSRI) .

Properties

IUPAC Name

3-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-9-6-12(14(16)10(2)13(9)15)18-8-11-4-3-5-17-7-11/h6,11,17H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCNFAPYQMLHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogues and their differentiating features:

Compound Name CAS RN Substituents on Phenoxy Ring Linker Group Ring Type Molecular Weight Key Properties/Applications
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride 1220016-59-0 2,4-Cl; 3,5-Me -CH₂- Piperidine 338.7 Potential CNS activity (SSRI-like)
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride Not specified 4-Cl; 3,5-Me -CH₂- Piperidine 290.2 Reduced steric hindrance at position 2
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)piperidine hydrochloride 1220020-78-9 2-Br; 4-Cl; 3,5-Me -O- Piperidine 355.1 Increased lipophilicity (Br vs. Cl)
3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine hydrochloride Not specified 2,5-OMe; 4-CF₃ -O- Piperidine ~350* Enhanced polarity (CF₃, OMe)
3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine 1219982-33-8 2,4-Cl; 3,5-Me -O- Azetidine 246.1 Smaller ring (4-membered), higher strain

*Estimated based on molecular formula.

Key Observations:

Halogen Substitution: The presence of 2,4-dichloro groups in the target compound enhances electron-withdrawing effects compared to mono-chloro analogues (e.g., 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine) .

Linker Flexibility : The -CH₂- methylene linker in the target compound provides greater conformational flexibility compared to direct oxygen-linked derivatives (e.g., 3-(2,5-Dimethoxy-4-CF₃ phenyl)piperidine) .

Ring Size : Replacing piperidine with azetidine (4-membered ring) introduces ring strain, which may affect binding affinity to biological targets like G protein-coupled receptors (GPCRs) .

Pharmacological and Physicochemical Properties

Bioactivity
  • Receptor Binding: The 2,4-dichloro-3,5-dimethylphenoxy group may enhance hydrophobic interactions with receptor pockets, as seen in ligands for GPCRs like B₂ bradykinin receptors .
Solubility and Stability
  • Stability : The ethyl linker in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., diphenylmethoxy in 4-(Diphenylmethoxy)piperidine hydrochloride) .

Biological Activity

The compound 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Phenoxy Group : A 2,4-dichloro-3,5-dimethylphenoxy substituent which is critical for its biological activity.

This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily linked to its role as a potential inhibitor in various biochemical pathways. Research indicates that it may exhibit the following activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication through interference with viral enzymes or host cell machinery.
  • Antimicrobial Properties : The presence of the phenoxy group is often associated with antimicrobial activity against a range of pathogens.

Pharmacological Effects

  • Inhibitory Potency : The compound has shown promising results in vitro against certain strains of bacteria and viruses. For instance, structural analogs have demonstrated effective inhibition against HIV strains with varying resistance profiles.
  • Toxicity Profiles : Toxicity studies reveal that while some derivatives exhibit low cytotoxicity, others may lead to adverse effects at higher concentrations.

Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral properties of similar compounds. It reported an EC50 value (effective concentration for 50% inhibition) indicating significant antiviral activity against wild-type and mutant strains of HIV. The study highlighted the importance of structural modifications in enhancing efficacy while minimizing toxicity .

Study 2: Antimicrobial Activity

Research conducted on related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized various assay methods to quantify inhibition zones and minimum inhibitory concentrations (MICs), confirming the antimicrobial potential of the phenoxy group .

CompoundEC50 (nM)MIC (µg/mL)Cytotoxicity (CC50)
Compound A10.60.5>2000
Compound B17.71.0>1500

Selectivity Index

The selectivity index (SI), which measures the safety margin of a compound, is crucial for evaluating its therapeutic potential. Higher SI values indicate lower toxicity relative to antiviral efficacy:

  • Compound A : SI = 1827
  • Compound B : SI = 6138

These indices suggest that modifications to the base structure can significantly enhance therapeutic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine
Reactant of Route 2
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3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine

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